![molecular formula C8H9F2NO B1399100 [(2,5-Difluorophenyl)methyl](methoxy)amine CAS No. 1522761-63-2](/img/structure/B1399100.png)
[(2,5-Difluorophenyl)methyl](methoxy)amine
Overview
Description
[(2,5-Difluorophenyl)methyl](methoxy)amine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, and an O-methyl-hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)methyl](methoxy)amine typically involves the reaction of 2,5-difluorobenzyl chloride with O-methyl-hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluorophenyl)methyl](methoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
Scientific Research Applications
(2,5-Difluorophenyl)methylamine has several notable applications across different scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation to oximes and reduction to amines.
Biology
- Enzyme Inhibition Studies: It can be utilized in studies investigating enzyme inhibition mechanisms. The presence of fluorine atoms enhances binding affinity to enzyme active sites, making it a valuable tool for probing biochemical pathways.
- Drug Development: The compound's structural features make it relevant in the design of pharmaceuticals, particularly those targeting specific biological receptors or pathways.
Industrial Applications
- Agrochemicals and Dyes: (2,5-Difluorophenyl)methylamine is also explored for use in the production of agrochemicals and dyes due to its chemical stability and reactivity.
Case Study 1: Enzyme Inhibition
A study demonstrated that (2,5-Difluorophenyl)methylamine effectively inhibited a specific enzyme involved in cancer metabolism. The fluorine atoms significantly increased binding affinity compared to non-fluorinated analogs.
Case Study 2: Synthesis of Complex Molecules
Research highlighted its role as an intermediate in synthesizing novel pharmaceutical compounds. The ability to undergo various chemical transformations facilitated the development of new drug candidates with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of [(2,5-Difluorophenyl)methyl](methoxy)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzyl alcohol
- 2,5-Difluorobenzyl chloride
- 2,5-Difluorobenzylamine
Uniqueness
[(2,5-Difluorophenyl)methyl](methoxy)amine is unique due to the presence of both fluorine atoms and the O-methyl-hydroxylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
(2,5-Difluorophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring difluorophenyl and methoxy groups, enhances its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
The biological activity of (2,5-Difluorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms in its structure is known to enhance binding affinity and specificity, which may result in potent inhibition or activation of certain biochemical pathways.
Receptor Interactions
Recent studies have indicated that compounds with similar structures exhibit significant agonist activity at serotonin receptors (5-HT2AR). For instance, modifications in the substituents on the phenyl ring can drastically alter receptor affinity and selectivity. The agonist potency at 5-HT2AR is critically dependent on the spatial orientation of substituents .
Table 1: Functional Potencies at 5-HT2AR and 5-HT2CR
Compound | EC50 (nM) | Rmax (%) | Activity Type |
---|---|---|---|
(2,5-Difluorophenyl)methylamine | Not Determined | Not Determined | Weak Agonist |
2C-B | 9 | 100 | Full Agonist |
TCB-2 | 3 | 92 | Full Agonist |
The data suggest that while (2,5-Difluorophenyl)methylamine may exhibit weak agonist activity at high concentrations, it does not achieve the efficacy seen in more potent analogs like TCB-2 or 2C-B .
Neuropharmacological Studies
In a study assessing the neuropharmacological effects of related compounds, (2,5-Difluorophenyl)methylamine was evaluated for its potential as a neuroprotective agent. While direct evidence for its efficacy was limited, structural analogs demonstrated significant neuroprotective properties against oxidative stress in neuronal cell cultures. This suggests a possible avenue for further exploration of (2,5-Difluorophenyl)methylamine in neuroprotective therapies .
Clinical Implications
Clinical case reports on structurally similar compounds indicate potential risks associated with their use. For example, exposure to potent analogs has led to severe physiological responses including seizures and agitation. These findings underline the necessity for thorough pharmacological profiling before clinical application .
Research Applications
(2,5-Difluorophenyl)methylamine serves as an important intermediate in organic synthesis and has potential applications in drug development. Its unique properties make it suitable for studies involving enzyme inhibition and receptor binding assays.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-methoxymethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYTAXGMGCGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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